ancistrotanzanine B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H29NO4 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(3S)-5-(4,5-dimethoxy-7-methylnaphthalen-1-yl)-6,8-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C26H29NO4/c1-14-10-18-17(8-9-20(28-4)26(18)21(11-14)29-5)25-19-12-15(2)27-16(3)24(19)22(30-6)13-23(25)31-7/h8-11,13,15H,12H2,1-7H3/t15-/m0/s1 |
InChI Key |
MIMNIDIHOQDTFD-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@H]1CC2=C(C(=CC(=C2C(=N1)C)OC)OC)C3=C4C=C(C=C(C4=C(C=C3)OC)OC)C |
Canonical SMILES |
CC1CC2=C(C(=CC(=C2C(=N1)C)OC)OC)C3=C4C=C(C=C(C4=C(C=C3)OC)OC)C |
Synonyms |
ancistroealaine A |
Origin of Product |
United States |
Isolation and Natural Occurrence of Ancistrotanzanine B
Botanical Sources and Geographic Distribution
Ancistrotanzanine B was first isolated from Ancistrocladus tanzaniensis, a species of liana discovered in East Africa. nih.govafricaresearchconnects.comresearchgate.net This plant is the primary and most well-documented natural source of the compound. The initial phytochemical investigation of this newly described species led to the identification and structural elucidation of this compound, along with the related alkaloids ancistrotanzanine A and ancistrotectoriline A. nih.govafricaresearchconnects.com
The geographic location of this botanical source is significant, as the name tanzaniensis suggests. The plant material for the initial isolation studies was collected in Tanzania, highlighting the unique biodiversity of this region as a source for novel chemical entities. nih.govnih.gov
| Botanical Source Information | |
| Primary Species | Ancistrocladus tanzaniensis |
| Plant Type | Liana (Vine) |
| Geographic Region | East Africa |
| Country of Discovery | Tanzania |
| Co-isolated Compounds | Ancistrotanzanine A, Ancistrotectoriline A |
While the genus Ancistrocladus is a rich source of naphthylisoquinoline alkaloids, this compound has been specifically reported from Ancistrocladus tanzaniensis. researchgate.net Other species within the genus, found in different geographic locations, produce structurally related but distinct alkaloids. For example, ancistroealaine A was isolated from the Central African liana Ancistrocladus ealaensis, and ancistrocladidine (B1201045) has been identified in Ancistrocladus heyneanus. researchgate.netresearchgate.net N,C-coupled naphthyldihydroisoquinoline alkaloids, ancistrocladinium A and B, have been isolated from a Congolese Ancistrocladus species. nih.gov The specific chemical profile of each Ancistrocladus species is often unique to its geographic origin, making A. tanzaniensis the specific source for this compound based on current research. researchgate.net
Extraction and Purification Methodologies
The isolation of this compound from its natural source involves a multi-step process typical for the extraction of alkaloids from plant material. google.complantarchives.org The general procedure begins with the collection and processing of the plant material (e.g., leaves, stems), followed by extraction with a suitable solvent to create a crude extract. This extract, containing a complex mixture of metabolites, then undergoes a series of purification steps to isolate the target compound. plantarchives.org
The process generally involves an initial extraction with an aqueous acid solution. google.com The resulting acidic extract is then clarified to remove impurities. Following clarification, the alkaloids are recovered from the aqueous solution. This can be achieved through a second extraction using an organic solvent or by using ion-exchange or adsorption chromatography. google.com The final stage involves the purification of the isolated crude alkaloid mixture. mdpi.com
Chromatography is a critical technique for the separation and purification of individual phytoconstituents from complex mixtures. iipseries.org The isolation of this compound relies heavily on these methods. nih.govnih.gov
Following the initial extraction, column chromatography is a common first step for purification. mdpi.comijrpr.com The crude alkaloid extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a gradient of solvents (the mobile phase) is then passed through the column. Compounds separate based on their differential adsorption to the stationary phase, allowing for the collection of simplified fractions. mdpi.com
The composition of the collected fractions is typically monitored using Thin-Layer Chromatography (TLC). mdpi.comjsmcentral.org TLC provides a rapid and effective way to analyze and group fractions that contain similar compounds. jsmcentral.org Fractions containing the compound of interest are pooled together for further purification. High-Performance Liquid Chromatography (HPLC), particularly in its preparative form, is often used as a final polishing step to obtain the pure compound. iipseries.org This high-resolution technique is essential for separating structurally similar alkaloids from one another. iipseries.org
| Summary of Isolation Techniques | |
| Initial Extraction | Extraction from plant material using solvents. |
| Primary Purification | Column Chromatography (e.g., using silica gel). mdpi.com |
| Fraction Monitoring | Thin-Layer Chromatography (TLC). jsmcentral.org |
| Final Purification | High-Performance Liquid Chromatography (HPLC). iipseries.org |
Structural Elucidation and Stereochemical Characterization of Ancistrotanzanine B
Spectroscopic Analysis for Structural Assignment
Spectroscopic methods provide crucial information about the connectivity of atoms and the presence of functional groups within the ancistrotanzanine B molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including techniques such as 1H NMR, 13C NMR, and NOESY, is fundamental in determining the carbon-hydrogen framework and identifying neighboring protons and carbons. Analysis of chemical shifts, splitting patterns in 1H NMR, and correlations observed in 2D NMR experiments like COSY, HSQC, and HMBC allows for the assignment of individual signals to specific atoms in the molecule and the construction of the molecular skeleton. dokumen.pubnih.govnih.govmdpi.comlehigh.edu NOESY experiments are particularly valuable for determining the spatial proximity of protons, which helps in establishing relative stereochemistry and conformation. dokumen.pubnih.gov
Mass Spectrometry (e.g., HREIMS)
Mass spectrometry, such as High-Resolution Electron Ionization Mass Spectrometry (HREIMS), provides the molecular weight and elemental composition of this compound. The fragmentation pattern observed in the mass spectrum can also offer insights into the structural subunits of the molecule. dokumen.pubnih.govlehigh.eduresearchgate.net The molecular ion peak confirms the molecular weight, while fragment ions help deduce the arrangement of atoms by indicating characteristic cleavages.
Ultraviolet-Visible (UV) Spectroscopy
UV-Visible spectroscopy is used to detect the presence of conjugated pi systems within the molecule. The UV spectrum of this compound exhibits characteristic absorption maxima that are indicative of the naphthylisoquinoline chromophore. dokumen.pubnih.gov These maxima provide evidence for the extended conjugation present in the fused ring systems of the alkaloid.
Chiroptical Methods for Absolute Configuration Determination
Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are essential for determining the absolute configuration of chiral molecules like this compound. acs.orgdokumen.pubnih.govnih.govctdbase.orgup.ac.za By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy provides a unique spectroscopic fingerprint that can be correlated with known compounds or predicted theoretically to assign the absolute stereochemistry at chiral centers and along chiral axes. dokumen.pubnih.gov
Structural Comparison with Related Naphthylisoquinoline Alkaloids
This compound belongs to a larger family of naphthylisoquinoline alkaloids. Comparing its spectroscopic data and structural features with those of related compounds isolated from Ancistrocladus species, such as ancistrotanzanine A, ancistrotectoriline A, ancistrocladidine (B1201045), and ancistrotectorine, helps in confirming its structural assignment and understanding the common structural motifs and variations within this class of natural products. acs.orgcapes.gov.brdokumen.pubnih.govnih.govresearchgate.net this compound is specifically noted as a 5,8'-coupled naphthylisoquinoline alkaloid. acs.orgcapes.gov.br
Here is a table summarizing some of the spectroscopic data types used in the structural elucidation of this compound:
| Spectroscopic Technique | Information Provided |
| 1H NMR | Proton environments, coupling patterns, relative numbers of protons |
| 13C NMR | Carbon skeleton, types of carbon atoms |
| NOESY NMR | Spatial proximity of protons |
| HREIMS | Molecular weight, elemental composition, fragmentation pattern |
| UV Spectroscopy | Presence of conjugated systems (naphthylisoquinoline chromophore) |
| Circular Dichroism (CD) | Absolute configuration |
Biosynthetic Pathways Leading to Ancistrotanzanine B
Proposed Polyketidic Biosynthesis from Acetate-Malonate Units
The biosynthesis of naphthylisoquinoline alkaloids, including ancistrotanzanine B, is proposed to originate from acetate-malonate units researchgate.netresearchgate.netresearchgate.net. This follows a polyketidic pathway, which is a common route for the synthesis of various plant secondary metabolites, such as flavonoids and certain phenolics firsthope.co.inwikipedia.orgijrpr.com. The core of this pathway involves the polymerization of acetyl-CoA and malonyl-CoA units, catalyzed by polyketide synthases (PKSs) firsthope.co.inwikipedia.org. Malonyl-CoA provides two-carbon units for chain elongation through condensation reactions, accompanied by decarboxylation firsthope.co.inwikipedia.org. This iterative process builds a polyketide chain, which then undergoes further modifications firsthope.co.inwikipedia.org.
For naphthylisoquinoline alkaloids, it has been suggested that both the isoquinoline (B145761) and naphthalene (B1677914) portions are synthesized from a single polyketide precursor researchgate.net. This involves an F-type folding mode, which was first proven in higher plants through studies involving the feeding of 13C2-labeled acetate (B1210297) to the producing organisms and subsequent NMR analysis researchgate.net. This indicates a convergent biosynthetic route where a single polyketide chain is processed to form the distinct structural units that are later coupled.
Mechanistic Hypotheses for Biaryl Coupling Formation
A critical step in the biosynthesis of this compound and other naphthylisoquinoline alkaloids is the formation of the stereogenic biaryl axis connecting the naphthalene and isoquinoline moieties uga.eduacs.orgresearchgate.net. This coupling creates a rotationally hindered bond, leading to atropisomerism uga.eduresearchgate.net.
While the precise enzymatic mechanism in vivo is still under investigation, studies on the total synthesis of this compound have explored various chemical coupling strategies that provide insights into potential biological mechanisms acs.orgresearchgate.netnih.gov. Suzuki coupling has been identified as an effective method for constructing this hindered biaryl bond in laboratory settings acs.orgresearchgate.netnih.gov. This reaction typically involves a palladium catalyst and a boronic acid or ester coupling partner researchgate.netresearchgate.net.
The formation of the biaryl axis in natural systems is hypothesized to involve oxidative coupling or similar mechanisms that facilitate the formation of a carbon-carbon bond between the two aromatic systems researchgate.netnih.gov. The atroposelectivity observed in the natural products, where specific atropoisomers like this compound are preferentially formed, suggests that this coupling is likely enzyme-catalyzed and highly controlled acs.orgresearchgate.net. While chemical syntheses have explored using chiral catalysts or internal asymmetric induction to control atroposelectivity, the enzymatic machinery in the plant likely employs specific protein structures to guide this stereoselective bond formation acs.orgresearchgate.netresearchgate.net.
Enzymatic Considerations in Alkaloid Formation
The biosynthesis of alkaloids is a complex process involving a cascade of enzyme-catalyzed reactions rsc.orgrsc.org. In the case of naphthylisoquinoline alkaloids, polyketide synthases are central to the initial chain elongation from acetate-malonate units firsthope.co.inwikipedia.org. Following the formation of the polyketide precursor and its folding, a series of enzymes would be required to perform cyclization, functional group modifications (such as hydroxylation, methylation, and oxidation), and ultimately the key biaryl coupling firsthope.co.inwikipedia.orgrsc.org.
Enzymes such as cyclases would be necessary to form the distinct ring structures of the naphthalene and isoquinoline systems from the folded polyketide chain firsthope.co.inwikipedia.orgwur.nl. Modifying enzymes, including methyltransferases and hydroxylases, would introduce the specific substitution patterns observed in this compound, such as the methoxy (B1213986) groups firsthope.co.inwikipedia.org. The enzyme(s) responsible for the biaryl coupling are of particular interest, as they must facilitate the formation of the carbon-carbon bond between the two moieties with high regio- and atroposelectivity uga.eduacs.orgresearchgate.net. While specific enzymes for this biaryl coupling in naphthylisoquinoline biosynthesis have not been fully characterized, research into other natural product biosynthetic pathways involving similar coupling reactions, such as those catalyzed by oxidative enzymes, provides potential parallels nih.govuni-wuerzburg.de. The stereogenic center in the isoquinoline part may also play a role in influencing the atroposelectivity of the coupling, although studies suggest that external factors like chiral catalysts might be more effective in controlling the atropoisomeric ratio during in vitro synthesis acs.orgresearchgate.net. The enzymatic machinery in vivo would inherently provide the necessary control for the observed stereochemistry.
Data related to the incorporation of labeled precursors and the identification of intermediate compounds through spectroscopic analysis, such as NMR, have been crucial in elucidating the proposed biosynthetic pathway researchgate.net. Further enzymatic studies, potentially involving the isolation and characterization of the enzymes involved in each step, are needed to fully understand the intricate biosynthesis of this compound.
Chemical Synthesis Approaches for Ancistrotanzanine B
Total Synthesis Strategies
Total synthesis efforts towards ancistrotanzanine B have focused on the efficient and stereoselective construction of its biaryl axis and the isoquinoline (B145761) moiety. Various methodologies have been explored to achieve this, with a strong emphasis on controlling the atroposelectivity.
Atroposelective Biaryl Coupling Methodologies
Atroposelective biaryl coupling is a crucial strategy in the synthesis of naphthylisoquinoline alkaloids like this compound, which possess a stereogenic biaryl axis. acs.orgfigshare.comacs.orgresearchgate.net This approach aims to selectively form one atropisomer over the other.
Suzuki Coupling Applications
Suzuki coupling has been identified as a key step in the construction of the stereogenic biaryl axis of this compound. acs.orgfigshare.comacs.orgresearchgate.net This palladium-catalyzed cross-coupling reaction involves the coupling of an aryl or vinyl boronic acid or ester with an aryl or vinyl halide under basic conditions. In the context of this compound synthesis, Suzuki coupling has been utilized to connect the naphthalene (B1677914) and dihydroisoquinoline fragments. acs.orgfigshare.comresearchgate.net While initial studies showed weak internal asymmetric induction from the stereogenic center in the dihydroisoquinoline portion, the use of chiral catalysts significantly improved the atropisomeric ratios in favor of this compound. acs.orgfigshare.comacs.orgresearchgate.net One reported synthesis utilized the Suzuki-Miyaura coupling of a naphthyl pinacol (B44631) boronic acid ester and a chiral aryl iodide to obtain a biaryl coupling product with the desired configuration. rsc.org
Chiral Catalyst-Mediated Approaches
To enhance the atroposelectivity in the biaryl coupling step, chiral catalysts have been employed. acs.orgfigshare.comacs.orgresearchgate.net The use of chiral catalysts can effectively influence the formation of the desired atropisomer by providing a chiral environment during the coupling reaction. Studies have shown that optimization of the ligand-palladium ratio in reactions using catalysts prepared from Pd₂(dba)₃ and chiral ligands can lead to improved selectivities. acs.org This highlights the importance of the catalyst system in controlling the atropisomeric outcome of the biaryl coupling.
The "Lactone Method" in Stereoselective Synthesis
The "lactone method" is a well-established strategy for the atropo-divergent construction of biaryl systems, allowing access to either atropo-diastereomer in high yields. acs.orguni-bayreuth.deresearchgate.netacs.org While primarily used for other classes of biaryls, this method involves the intramolecular coupling of ester-prefixed molecular portions to form a lactone-bridged biaryl intermediate. researchgate.net Stereoselective ring cleavage of this intermediate, often through dynamic kinetic resolution, can then yield the desired atropisomer. researchgate.net The "lactone method" has been applied to the synthesis of other biarylic alkaloids, demonstrating its utility in constructing axially chiral natural products. uni-bayreuth.deresearchgate.netacs.org
Bischler–Napieralski Reaction and Reduction Sequences
The Bischler–Napieralski reaction is a classical method for the synthesis of 3,4-dihydroisoquinoline (B110456) derivatives, a key structural unit in this compound. rsc.orgjk-sci.comorganic-chemistry.orgnrochemistry.com This intramolecular electrophilic substitution reaction involves the cyclization of β-aryl ethylamides in the presence of dehydrating agents such as POCl₃ or P₂O₅. jk-sci.comorganic-chemistry.orgnrochemistry.com In the synthesis of this compound, the Bischler–Napieralski reaction has been used to form the dihydroisoquinoline core. rsc.org Following the cyclization, reduction sequences are often employed to modify the resulting dihydroisoquinoline. For instance, reduction of the product obtained from the Bischler–Napieralski reaction with NaBH₄ can yield a cis-product, while reduction with LiAlH₄ in the presence of AlEt₃ can lead to a trans-product. rsc.org This demonstrates the importance of reduction conditions in controlling the stereochemistry of the isoquinoline part of the molecule.
Semi-Synthesis and Derivatization Studies
Semi-synthesis and derivatization studies involve modifying naturally isolated compounds or intermediates to access target molecules or analogs. While the provided search results primarily focus on total synthesis, this compound is a naturally occurring alkaloid isolated from plants like Ancistrocladus tanzaniensis. nih.govacs.org Semi-synthetic modifications of natural alkaloids are a common strategy in drug discovery to explore structure-activity relationships and improve biological properties. uga.edu Although specific details on the semi-synthesis or derivatization of this compound were not extensively detailed in the search results, the isolation of this compound from natural sources suggests that semi-synthetic approaches starting from isolated material or closely related compounds could be explored. nih.govacs.org Studies on other naphthylisoquinoline alkaloids have involved semi-synthetic modifications to evaluate their biological activities. uga.edu
Preparation of Analogues for Enhanced Bioactivity
The synthesis of this compound analogues is pursued to identify compounds with improved biological activity or modified properties. A key challenge in the synthesis of this compound and its atropo-diastereomer, ancistroealaine A, is the construction of the stereogenic biaryl axis researchgate.netacs.org. Early total syntheses of these compounds have been reported, with the Suzuki coupling being identified as a key step for establishing this axis researchgate.netacs.orgfigshare.com.
While initial attempts using internal asymmetric induction from a stereogenic center in the dihydroisoquinoline portion showed weak results, the use of chiral catalysts significantly improved the atropisomeric ratios in favor of this compound researchgate.netacs.orgfigshare.com. This highlights the importance of controlled stereochemistry in the synthesis of these axially chiral molecules to obtain specific atropisomers with desired biological profiles.
Research has also explored simplified analogues of naphthylisoquinoline alkaloids, and their synthesis and antiprotozoal activities have been evaluated acs.org. Studies on the structure-activity relationship of this compound and its analogues have shown that the M-configured isomer, this compound, exhibits higher activity against Trypanosoma cruzi compared to the P-configured ancistroealaine A uga.edu. Modifications such as demethylation at C-4' had minimal impact on activity, while changes in configuration at C-3, as seen in ancistrobonsoline A1 and A2, resulted in a significant loss of activity uga.edu.
The following table summarizes some research findings on the activity of this compound and related analogues against Trypanosoma cruzi:
| Compound | Configuration at C-3 | IC₅₀ (T. cruzi) | CC₅₀ (Mammalian cells) | Selectivity Index (SI) | Source/Modification |
| This compound | S | 3.58 µM | 19.33 µM | 5.39 | Natural product / M-configured isomer of ancistroealaine A uga.edu |
| Ancistroealaine A | S | Less active than this compound uga.edu | - | - | Natural product / P-configured isomer of this compound uga.edu |
| Ancistectorine D | S | 4.439 µM | 11.34 µM | 2.55 | Demethylated at C-4' uga.edu |
| Ancistrobonsoline A1 | R | 109.3 µM | 114 µM | 1.04 | Configuration change at C-3 uga.edu |
| Ancistrobonsoline A2 | R | 80.1 µM | 52.8 µM | 0.66 | Configuration change at C-3 uga.edu |
Chemo-Enzymatic Synthesis of Related Structures
Chemo-enzymatic approaches are increasingly being explored for the synthesis of complex natural products, including isoquinoline alkaloids and related structures rsc.orgmdpi.com. While direct chemo-enzymatic synthesis of this compound is not explicitly detailed in the provided search results, the application of enzymatic methods in the synthesis of related isoquinoline alkaloids suggests potential for this approach.
Enzymatic biosynthesis allows for the modification of synthetic enzymes to achieve efficient production of various isoquinoline alkaloids with desired stereospecificity rsc.org. Multienzyme cascade reaction systems can convert simple starting materials into high-value alkaloids, which can be challenging to achieve solely through chemical synthesis rsc.org.
Research has demonstrated the utility of biocatalysts in the synthesis of various compounds, including benzylisoquinoline alkaloids mdpi.com. For instance, the total synthesis of noscapine, an anticancer drug and benzylisoquinoline alkaloid, has been achieved in yeast using a large number of enzymes mdpi.com. This indicates the potential of enzymatic methods for constructing the complex scaffolds found in alkaloids.
Furthermore, chemo-enzymatic cascades have been developed for the synthesis of tetrahydroisoquinolines, which are core structures found in naphthylisoquinoline alkaloids like this compound acs.org. These methods can achieve high diastereo- and enantioselectivity, which is crucial for synthesizing stereochemically pure natural products and their analogues acs.org.
The development of chemo-enzymatic routes for related isoquinoline structures suggests that similar strategies could be applicable to the synthesis of this compound and its analogues, potentially offering advantages in terms of efficiency, selectivity, and sustainability compared to purely chemical methods.
Preclinical Biological Investigations of Ancistrotanzanine B
Antiprotozoal Activities (in vitro and in vivo Mechanistic Studies)
Preclinical evaluations have revealed that ancistrotanzanine B possesses inhibitory effects against several protozoan parasites, including Plasmodium falciparum, Leishmania donovani, Leishmania major, Trypanosoma cruzi, and Trypanosoma brucei rhodesiense.
Antiplasmodial Action Against Plasmodium falciparum
Studies have indicated that this compound exhibits antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. This compound showed moderately potent antiplasmodial activities against Plasmodium falciparum parasites. psu.edu Another study reported an IC90 value of 47400 nM and 42200 nM against Plasmodium falciparum, and an IC50 value of 11300 nM and 12900 nM against Plasmodium falciparum. researchgate.net
Table 1: In vitro Antiplasmodial Activity of this compound Against Plasmodium falciparum
| Parasite Strain | IC50 (nM) | IC90 (nM) | Source |
| Plasmodium falciparum | 11300 | 47400 | researchgate.net |
| Plasmodium falciparum | 12900 | 42200 | researchgate.net |
Antileishmanial Action Against Leishmania donovani and Leishmania major
This compound has demonstrated activity against Leishmania species, which are responsible for leishmaniasis. Compounds, including this compound, showed good activities against the pathogens of leishmaniasis, Leishmania donovani and Trypanosoma cruzi. psu.edu this compound showed potent antileishmanial activity with an IC50 value of 1.6 µg/mL against Leishmania donovani. researchgate.net Computational studies investigating potential inhibitors against Leishmania donovani squalene (B77637) synthase (LdSQS) found that this compound demonstrated a favorable binding affinity of -9.55 kcal/mol, following closely behind a reported inhibitor with a binding affinity of -9.75 kcal/mol. dntb.gov.uacambridge.org Another computational study reported an even lower binding affinity of -9.83 kcal/mol for this compound against Leishmania donovani squalene synthase, superior to reported inhibitors in literature. researchgate.netresearchgate.netdisprot.org
Table 2: Antileishmanial Activity and Binding Affinity of this compound
| Parasite Species | Activity Type | Value | Unit | Source |
| Leishmania donovani | IC50 | 1.6 | µg/mL | researchgate.net |
| Leishmania donovani | Binding Affinity (LdSQS) | -9.55 | kcal/mol | dntb.gov.uacambridge.org |
| Leishmania donovani | Binding Affinity (LdSQS) | -9.83 | kcal/mol | researchgate.netresearchgate.netdisprot.org |
Antitrypanosomal Action Against Trypanosoma cruzi and Trypanosoma brucei rhodesiense
The compound has also shown activity against trypanosomes, the parasites causing trypanosomiasis. This compound showed good activities against the pathogens of Chagas' disease, Trypanosoma cruzi. psu.edu this compound was reported to be the most active compound in a series against T. cruzi with an IC50 of 3.58 μM. cambridge.org Naphthylisoquinoline alkaloids, including this compound, have shown anti-Trypanosoma activities, with IC50 values ranging from 0.17 to 12.41 μM against Trypanosoma brucei rhodesiense. nih.govnih.gov this compound itself was reported to have an IC50 of 1.7 μM against Trypanosoma brucei rhodesiense. nih.govnih.gov
Table 3: In vitro Antitrypanosomal Activity of this compound
| Parasite Species | IC50 (µM) | Source |
| Trypanosoma cruzi | 3.58 | cambridge.org |
| Trypanosoma brucei rhodesiense | 1.7 | nih.govnih.gov |
Molecular Mechanisms of Action and Identified Biological Targets
Investigations into how this compound exerts its effects on parasites have begun to shed light on its molecular targets and the cellular pathways it modulates.
Modulation of Key Cellular Pathways in Pathogens
The inhibition of squalene synthase by this compound in Leishmania donovani suggests a modulation of the parasite's sterol biosynthesis pathway. dntb.gov.uacambridge.orgresearchgate.net This pathway is crucial for the production of ergosterol (B1671047), a major component of the cell membrane in Leishmania, analogous to cholesterol in humans. Disrupting ergosterol synthesis can lead to compromised cell membrane integrity and ultimately parasite death. Therefore, the observed antileishmanial activity of this compound is likely linked to its potential to inhibit LdSQS, thereby interfering with essential sterol metabolism.
Induction of Apoptosis-Like Cell Death in Parasites
Studies investigating the biological effects of naphthylisoquinoline alkaloids, including compounds related to this compound, have explored their impact on parasitic cell viability. Naphthylisoquinoline alkaloids have been associated with the induction of apoptosis-like cell death in parasites such as Leishmania donovani. hbni.ac.in Apoptosis-like programmed cell death (PCD) in protozoan parasites shares several morphological features with apoptosis in multicellular organisms, including cell shrinkage, nuclear DNA fragmentation, loss of mitochondrial membrane potential, and externalization of phosphatidylserine (B164497). wikipedia.org
Research on other anti-leishmanial agents, such as liposomal amphotericin B (KalsomeTM10) and amphotericin B, has shown that their leishmanicidal effect is a consequence of inducing apoptosis-like cell death in both promastigote and intracellular amastigote forms of L. donovani. mdpi.com This induction involves various cellular events, including morphological alterations, phosphatidylserine exposure, disruption of mitochondrial integrity and membrane potential, increased reactive oxygen species (ROS) production, and DNA fragmentation. mdpi.com Protozoan parasites like L. donovani are known to undergo apoptosis-like cell death in response to external stress or exposure to anti-leishmanial agents. 197.255.126 This process can involve caspase-family proteases and the release of mitochondrial proteins. wikipedia.org197.255.126
While direct studies specifically detailing the induction of apoptosis-like cell death by this compound were not explicitly found in the provided context, its classification as a naphthylisoquinoline alkaloid with demonstrated high antileishmanial activities suggests that its mechanism of action against Leishmania likely involves the induction of programmed cell death pathways, consistent with the effects observed for related compounds and other effective anti-leishmanial agents. hbni.ac.innih.gov
Comparative Analysis of Target Selectivity
Comparative analyses have been conducted to evaluate the potential interactions of this compound with various biological targets in parasites, providing insights into its selectivity. Molecular docking studies have been employed to predict the binding affinities of this compound to validated drug targets in Trypanosoma brucei, the causative agent of African sleeping sickness. These targets include trypanothione (B104310) reductase, rhodesain, farnesyl diphosphate (B83284) synthase (FDS), and triosephosphate isomerase. The docking results provide estimated binding energies (rerank scores) which can indicate the strength of interaction between the compound and the target protein.
| Target | Rerank Score (kcal/mol) |
| Trypanothione Reductase | -71.15 |
| Rhodesain | -89.98 |
| Farnesyl Diphosphate Synthase | -83.70 |
| Triosephosphate Isomerase | -73.43 |
Note: Rerank scores are computational estimates of binding energy; lower values generally indicate stronger predicted binding.
Further computational studies have investigated the interaction of this compound with Leishmania donovani Squalene Synthase (LdSQS), an enzyme vital for the parasite's sterol metabolism and considered a therapeutic target. In a comparative analysis with the reported inhibitor E5700 and the alkaloid Holamine, this compound showed a favorable binding affinity to LdSQS.
| Compound | Binding Affinity (kcal/mol) |
| E5700 | -9.75 |
| This compound | -9.55 |
| Holamine | -8.79 |
This study indicated that this compound's interaction with LdSQS was primarily stabilized by hydrophobic interactions. The computational analysis also suggested permissible ADMET properties for this compound, and notably, unlike E5700 and Holamine in this specific study, it did not show a potential risk of hepatotoxicity according to the predictions. These findings suggest that this compound exhibits selective interactions with key enzymes in parasitic pathogens like Trypanosoma brucei and Leishmania donovani, supporting its potential as an antiparasitic agent.
Structure Activity Relationships Sar and Computational Modeling for Ancistrotanzanine B
Quantitative Structure-Activity Relationship (QSAR) Analyses
While the provided search results primarily focus on structure-based computational methods, some mention the broader context of SAR studies for naphthylisoquinoline alkaloids, including 3D QSAR investigations on antimalarial compounds in this class researchgate.netcapes.gov.bracs.org. These studies aim to build mathematical models that relate the chemical structure of a series of compounds to their biological activity, allowing for the prediction of activity for new or untested compounds. Although specific QSAR analyses solely focused on ancistrotanzanine B were not prominently detailed in the search results, the application of QSAR to related naphthylisoquinoline alkaloids suggests its potential utility in understanding the structural determinants of this compound's activity.
In Silico Approaches to Target Interaction and Ligand Design
In silico methods, such as molecular docking, homology modeling, pharmacophore modeling, and virtual screening, have been utilized to investigate how this compound might interact with biological targets and to identify potential lead compounds or design improved analogs.
Molecular Docking Simulations for Binding Affinity Prediction
Molecular docking simulations have been a key tool in studying the interaction of this compound with target proteins, particularly Leishmania donovani squalene (B77637) synthase (LdSQS), an enzyme vital for the parasite's viability researchgate.netcambridgecore.orgresearchgate.netnih.govcambridge.orgnih.gov. These studies predict the binding orientation and affinity of this compound within the active site of the target protein.
Research findings indicate that this compound exhibits favorable binding affinities towards LdSQS. One study reported a binding affinity of -9.55 kcal/mol cambridgecore.orgresearchgate.netcambridge.org. Another study reported an even lower binding affinity of -9.83 kcal/mol, suggesting a strong interaction with the target enzyme, potentially superior to some reported inhibitors researchgate.netresearchgate.netnih.govnih.gov. The interactions are primarily stabilized by hydrophobic forces with residues such as Phe16, Val19, Phe35, Tyr36, Val143, and Leu147 within the LdSQS binding site researchgate.netcambridge.org. This suggests that the hydrophobic regions of this compound play a crucial role in its interaction with LdSQS.
This compound has also been included in comparative molecular docking studies against multiple Trypanosoma brucei drug targets, such as farnesyl diphosphate (B83284) synthase (FDS) nih.gov. In these studies, this compound showed a rerank pose score of -71.15 when docked to FDS nih.gov.
Here is a summary of binding affinities from molecular docking studies:
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions | Source |
| Leishmania donovani Squalene Synthase (LdSQS) | -9.55 | Hydrophobic interactions | cambridgecore.orgresearchgate.netcambridge.org |
| Leishmania donovani Squalene Synthase (LdSQS) | -9.83 | Not specified | researchgate.netresearchgate.netnih.govnih.gov |
| Trypanosoma brucei Farnesyl Diphosphate Synthase (FDS) | -71.15 (rerank score) | Not specified | nih.gov |
Homology Modeling for Target Protein Structure Elucidation
Homology modeling has been employed to construct three-dimensional models of target proteins, such as Leishmania donovani squalene synthase (LdSQS), when experimental structures are not available researchgate.netcambridgecore.orgresearchgate.netnih.govcambridge.orgnih.gov. This technique relies on the principle that proteins with similar amino acid sequences tend to have similar structures ekb.eg.
In the case of LdSQS, homology models were generated using known structures of homologous proteins as templates researchgate.netcambridgecore.orgresearchgate.netcambridge.orgnih.gov. For instance, the protein sequence of LdSQS was retrieved from databases, and a suitable template with high sequence similarity (e.g., PDB ID: 3WCA_A with 61.06% sequence similarity) was identified for model building nih.gov. The generated models were then validated using various tools to ensure their quality and reliability for subsequent docking studies researchgate.netcambridgecore.orgresearchgate.netcambridge.orgnih.gov. These validated homology models provide a structural basis for understanding the interactions of ligands like this compound with the target protein.
Pharmacophore Modeling for Key Interaction Feature Identification
Pharmacophore modeling aims to identify the essential 3D spatial arrangement of chemical features (e.g., hydrogen bond donors, acceptors, hydrophobic centers, ionizable groups) that are necessary for a molecule to bind to a target protein and elicit a biological response researchgate.netnih.govnih.gov.
Studies involving this compound and its activity against LdSQS have utilized pharmacophore modeling to identify common chemical features shared with other active compounds, including known inhibitors researchgate.netnih.govnih.gov. This suggests that this compound possesses key structural elements that are important for its interaction with the LdSQS enzyme. Pharmacophore models can be used to guide the design of new compounds with improved activity by incorporating these essential features.
Virtual Screening for Analog Discovery
Virtual screening involves computationally evaluating large libraries of compounds to identify potential lead candidates with desired properties, such as binding affinity to a specific target protein researchgate.netcambridgecore.orgresearchgate.netnih.govcambridge.orgnih.govnih.gov. This approach can be used to discover novel analogs of this compound or other compounds that interact with the same target.
In the context of LdSQS inhibitors, virtual screening has been performed using the homology model of LdSQS, including this compound among the screened compounds researchgate.netcambridgecore.orgresearchgate.netnih.govcambridge.orgnih.gov. These screenings aim to identify compounds with favorable binding energies and interaction profiles with the enzyme's active site. This compound's identification as a top hit in some of these virtual screening studies highlights its potential as a lead compound researchgate.netresearchgate.netnih.govnih.gov. Virtual screening can thus accelerate the discovery of new antileishmanial agents based on the structural scaffold of this compound.
Density Functional Theory (DFT) in Mechanistic Studies
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. While the search results did not provide specific details on DFT studies directly applied to this compound's interaction mechanism with a biological target, DFT calculations have been mentioned in the context of studying electronic properties and stability of related compounds, such as Schiff bases with potential biological activities researchgate.netbohrium.comekb.eg. DFT can provide insights into the reactivity, bond strengths, and electronic distribution within this compound, which can be valuable for understanding its behavior in biological systems and its potential interaction mechanisms at a quantum level. Although not explicitly detailed for this compound and its protein targets in the provided snippets, DFT could be a valuable tool for future mechanistic studies.
Influence of Atropisomerism on Biological Activity
Atropisomerism is a form of axial chirality arising from hindered rotation around a single bond, leading to distinct stereoisomers called atropisomers. academie-sciences.frnih.gov These isomers are non-superimposable and can have different biological activities due to their unique spatial orientations. academie-sciences.frnih.govuc.ptmdpi.com While the search results specifically mention atropisomerism in the context of other naphthylisoquinoline alkaloids like ancistrocladinium B, which exists as a mixture of configurationally semistable atropo-diastereomers due to hindered rotation around an N,6'-coupling axis, the direct influence of atropisomerism on the biological activity of this compound is not explicitly detailed in the provided snippets. researchgate.net However, the general principle that axial chirality can be detected by biological targets like receptors and enzymes, leading to varying activities among atropisomers, is well-established in medicinal chemistry. mdpi.com The interconversion rate between atropisomers is an important factor in drug discovery. nih.gov
Impact of Methylation and Other Substitutions on Biological Efficacy
Methylation involves the addition of a methyl group to a substrate and is a common modification in biological systems and chemical synthesis. wikipedia.org Substitutions at various positions on a molecule can significantly impact its interaction with biological targets and thus its efficacy. oncodesign-services.com
While specific data on the impact of methylation and other substitutions directly on this compound's biological efficacy is limited in the provided search results, related studies on other naphthylisoquinoline alkaloids offer insights into the general principles. For instance, research on related alkaloids has shown that the OMe/OH substitution pattern can play a crucial role in bioactivities. researchgate.net O-methylation appears favorable for antiplasmodial and antitrypanosomal activities but disadvantageous for antileishmanial activity in some related compounds. researchgate.net The replacement of methoxy (B1213986) groups by hydroxyl groups at certain positions has been observed to reduce antiparasitic activity. researchgate.net Specifically, O-methylation at C-6 was found to be more important for restoring activity in one study. researchgate.net
Studies on other compound classes, such as N-acylhydrazone derivatives, have demonstrated that N-methylation can change the intrinsic efficacy of compounds. mdpi.com Simple meta-substitution on a phenyl ring did not have the same effect as N-methylation in that case, suggesting that the position and type of substitution are critical. mdpi.com
Although direct experimental data tables detailing the precise impact of specific methylations or other substitutions on this compound's activity are not present in the search results, the general SAR principles observed in related naphthylisoquinoline alkaloids and other compound classes highlight the significant potential for such modifications to influence its biological efficacy.
Chemotaxonomic Significance of Ancistrotanzanine B
Role as a Marker Compound for Ancistrocladus Species
Ancistrotanzanine B has been isolated from several Ancistrocladus species, including Ancistrocladus tanzaniensis and Ancistrocladus tectorius africaresearchconnects.comnih.govnih.govnih.gov. Its presence, along with other naphthylisoquinoline alkaloids, contributes to the unique chemical profile of these plants africaresearchconnects.comup.ac.za. The isolation of this compound from newly described or investigated Ancistrocladus species, such as A. tanzaniensis, highlights its relevance as a compound characteristic of the genus africaresearchconnects.comnih.gov. While naphthylisoquinoline alkaloids in general are considered important chemotaxonomic markers for the Ancistrocladaceae family, the specific profile of these alkaloids, including the presence and relative abundance of compounds like this compound, can help differentiate between species within the genus dokumen.pubup.ac.za. The structural diversity of naphthylisoquinoline alkaloids, arising from different coupling types between the naphthalene (B1677914) and isoquinoline (B145761) moieties, further contributes to their utility in chemotaxonomy sci-hub.senih.gov. This compound is noted as a 5,8'-linked compound, distinguishing it from others with different coupling patterns africaresearchconnects.comnih.gov.
Future Research Directions and Prospects for Ancistrotanzanine B
Elucidation of Further Specific Molecular Targets and Pathways
Initial studies have indicated that ancistrotanzanine B exhibits activity against Leishmania donovani and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas' disease, respectively, as well as moderate activity against Plasmodium falciparum, the malaria parasite. africaresearchconnects.comacs.org Computational studies have suggested that Leishmania donovani squalene (B77637) synthase (LdSQS), an enzyme vital for parasite viability, could be a potential drug target for this compound. nih.govnih.govresearchgate.netcambridge.org Molecular docking simulations showed this compound having a low binding energy to LdSQS, indicating a strong affinity, comparable to or even superior in some computational models to reported inhibitors like E5700. nih.govnih.govresearchgate.netcambridge.orgcambridge.org Specifically, one study reported a binding affinity of -9.83 kcal/mol for this compound against LdSQS in a computational model. nih.govnih.gov Another computational approach showed a binding energy of -9.55 kcal/mol, closely following the reported inhibitor E5700 at -9.75 kcal/mol. researchgate.netcambridge.orgcambridge.org These findings suggest that this compound may exert its antileishmanial effect, at least in part, through the inhibition of squalene synthase.
Further research is needed to experimentally validate LdSQS as a direct molecular target of this compound through in vitro enzymatic assays. Beyond squalene synthase, the specific molecular targets and downstream pathways involved in its activity against Trypanosoma cruzi and Plasmodium falciparum remain to be fully elucidated. Identifying these targets could involve a combination of proteomic, genomic, and cell-based approaches to understand how this compound interacts with parasitic cells and disrupts essential biological processes. Understanding the detailed molecular interactions, including the specific binding sites and the nature of the bonds formed, will be crucial for rational drug design and optimization. cambridge.orgcambridge.org
| Compound | Organism/Target | Binding Affinity (kcal/mol) (Computational) | Activity Noted |
| This compound | Leishmania donovani Squalene Synthase (LdSQS) | -9.83 nih.govnih.gov or -9.55 researchgate.netcambridge.orgcambridge.org | Antileishmanial africaresearchconnects.comacs.org |
| This compound | Trypanosoma cruzi | Not specified in search results | Antitrypanosomal africaresearchconnects.comacs.org |
| This compound | Plasmodium falciparum | Not specified in search results | Antiplasmodial (moderate) africaresearchconnects.comacs.org |
| E5700 | Leishmania donovani Squalene Synthase (LdSQS) | -9.75 researchgate.netcambridge.orgcambridge.org | Reported inhibitor of squalene synthase researchgate.netcambridge.orgcambridge.org |
Development of Advanced Synthetic Strategies for Complex Analogues
This compound is a complex naphthylisoquinoline alkaloid with a specific 5,8'-coupling pattern. africaresearchconnects.comacs.org Its total synthesis has been achieved through methods like the Bischler-Napieralski reaction followed by debenzylation. rsc.orgresearchgate.net Atroposelective biaryl coupling with chiral catalysts has also been explored for the synthesis of this compound and related compounds. capes.gov.bracs.orgwilddata.cnuni-wuerzburg.deuni-wuerzburg.de
Future research in this area should focus on developing more efficient, cost-effective, and scalable synthetic strategies. This is particularly important for producing sufficient quantities of this compound for extensive in vitro and in vivo studies and potential clinical development. Furthermore, the development of advanced synthetic methods will enable the creation of complex analogues of this compound. These analogues could feature modifications to the core structure, side chains, or stereochemistry, allowing for structure-activity relationship (SAR) studies. scispace.com Such studies are vital for identifying the key structural features responsible for its biological activity and for potentially improving potency, selectivity, and pharmacokinetic properties. Exploring both chemical synthesis and potentially biosynthesis or semi-synthesis approaches could be valuable future directions. rsc.org
| Synthetic Strategy | Key Reactions/Methods Mentioned | Relevance to this compound Synthesis |
| Bischler-Napieralski reaction followed by debenzylation | Cyclization, deprotection | Used in total synthesis rsc.orgresearchgate.net |
| Atroposelective biaryl coupling with chiral catalysts | Stereoselective C-C bond formation | Explored for synthesis capes.gov.bracs.orgwilddata.cnuni-wuerzburg.deuni-wuerzburg.de |
| Biosynthesis/Semi-synthesis | Utilizing biological pathways or combining biological and chemical steps | Potential future direction rsc.org |
Advanced In Vitro and In Vivo Mechanistic Studies for Efficacy Optimization
While initial studies have demonstrated the activity of this compound against certain parasites, more advanced mechanistic studies are required to optimize its efficacy. In vitro studies could involve detailed investigations into its effects on parasitic cell viability, proliferation, and key metabolic pathways. This could include dose-response experiments, time-course studies, and analysis of specific cellular processes affected by the compound.
Moving to in vivo studies is a critical next step. Research is needed to evaluate the efficacy of this compound in relevant animal models of leishmaniasis, Chagas' disease, and malaria. These studies would provide valuable data on its effectiveness in a complex biological system, as well as information on its pharmacokinetics and metabolism. nih.govnih.govresearchgate.netcambridge.orgcambridge.org Advanced in vivo mechanistic studies could also explore how this compound interacts with the host immune system and whether it has any off-target effects. Such studies are essential for understanding the full therapeutic potential and for guiding further structural modifications to enhance efficacy and minimize potential issues. The lack of extensive in vivo studies for many natural products, including some with in vitro activity, highlights this as a crucial area for future focus. researchgate.net
| Study Type | Purpose | Relevance to this compound Research |
| In vitro studies | Assess direct effects on parasitic cells, identify cellular targets | Initial activity demonstrated africaresearchconnects.comacs.org, further mechanistic studies needed |
| In vivo studies | Evaluate efficacy in living organisms, study pharmacokinetics/metabolism | Crucial for validating therapeutic potential researchgate.net |
Exploration of Novel Therapeutic Applications based on Mechanistic Insights
The identification of specific molecular targets and pathways modulated by this compound can open avenues for exploring novel therapeutic applications beyond its known antiparasitic activities. If, for instance, this compound is confirmed to inhibit squalene synthase, this could have implications for conditions where this enzyme plays a role, potentially including certain fungal infections or even cholesterol-related disorders, although research would need to confirm relevance and selectivity.
Furthermore, as a naphthylisoquinoline alkaloid, this compound belongs to a class of compounds known for diverse biological activities, including antitumor, antibacterial, antifungal, and anti-inflammatory effects. rsc.orgresearchgate.net While the current focus is on antiparasitic activity, future research could investigate its potential against other pathogens or diseases based on the mechanisms elucidated. For example, if it impacts specific signaling pathways, it might be relevant in diseases where those pathways are dysregulated. Exploring these novel applications would require targeted screening and mechanistic studies based on the insights gained from the research outlined in the preceding sections.
Q & A
Q. What are the critical steps for designing a reproducible synthesis protocol for ancistrotanzanine B?
Methodological Answer:
-
Experimental Design: Begin with a literature review to identify existing synthetic routes for structurally related alkaloids. Use this to draft a tentative protocol, specifying reagents, catalysts, and reaction conditions (e.g., temperature, pH). Validate each step using control experiments (e.g., spiking intermediates with standards) to confirm reaction progress .
-
Reproducibility: Document all procedural details (e.g., solvent purity, equipment calibration) in a lab notebook, adhering to guidelines for clarity and organization . For novel steps, include validation via spectral data (NMR, MS) and chromatographic purity checks (HPLC) .
-
Example Table:
Step Parameter Validation Method Cyclization Temperature (80°C) TLC monitoring at 0, 2, 4 hr Purification Column chromatography Purity assessed via HPLC (≥95%)
Q. How can researchers ensure the structural identity and purity of this compound post-synthesis?
Methodological Answer:
- Characterization: Combine spectroscopic techniques (e.g., 1D/2D NMR for stereochemical assignment, HRMS for molecular formula) with chromatographic methods (HPLC-DAD for purity). Cross-validate results against published data for related compounds .
- Purity Criteria: Establish acceptance thresholds (e.g., ≥98% purity via HPLC). For novel derivatives, use elemental analysis to confirm stoichiometry .
- Contamination Checks: Include negative controls (e.g., reaction without substrate) to rule out artifacts .
Advanced Research Questions
Q. How should researchers address contradictory bioactivity data for this compound across different assays?
Methodological Answer:
- Data Analysis Framework:
- Hypothesis Testing: Compare assay conditions (e.g., cell lines, incubation times). For example, cytotoxicity in HeLa cells vs. lack of activity in MCF-7 cells may stem from differential receptor expression .
- Statistical Reconciliation: Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent DMSO concentration affecting cell viability) .
- Mechanistic Follow-Up: Use knock-out models (e.g., CRISPR for suspected targets) to isolate variables .
- Documentation: Transparently report discrepancies in publications, with recommendations for standardized assay protocols .
Q. What strategies optimize the yield of this compound in multi-step syntheses while minimizing side products?
Methodological Answer:
-
Process Optimization:
- DOE (Design of Experiments): Vary parameters (e.g., catalyst loading, solvent polarity) systematically using a factorial design. Analyze via response surface methodology (RSM) to identify optimal conditions .
- In-Line Monitoring: Implement PAT (Process Analytical Technology) tools like FTIR to detect intermediates in real time .
-
Side Product Mitigation: Use scavenger resins or gradient elution in purification to remove byproducts .
-
Case Study Table:
Parameter Baseline Yield Optimized Yield Key Adjustment Catalyst (mol%) 45% 72% Increased from 5% to 10% Reaction Time 12 hr 8 hr Real-time FTIR monitoring
Q. How can interdisciplinary approaches resolve conflicting hypotheses about this compound’s mechanism of action?
Methodological Answer:
- Integrated Workflow:
- Computational Modeling: Perform molecular docking to predict target binding sites. Validate via mutagenesis studies .
- Omics Integration: Use transcriptomics/proteomics to identify pathway perturbations. Cross-reference with phenotypic screening data .
- Collaborative Validation: Partner with labs specializing in orthogonal techniques (e.g., SPR for binding affinity, in vivo models for efficacy) .
- Ethical Reporting: Disclose limitations (e.g., model organism relevance) and adhere to open-data standards for reproducibility .
Q. What methodologies ensure robust reproducibility when scaling up this compound synthesis for preclinical studies?
Methodological Answer:
- Scale-Up Protocol:
- Parameter Matching: Maintain geometric similarity (e.g., stirrer speed, heating rate) between lab-scale and pilot reactors .
- Quality Control: Implement batch-wise purity checks and stability testing (e.g., under varying pH/temperature) .
- Documentation: Publish detailed supplementary materials, including raw spectral data and step-by-step troubleshooting logs .
Key Takeaways for Researchers:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
